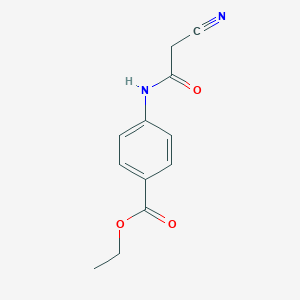

Ethyl 4-(2-cyanoacetamido)benzoate

Vue d'ensemble

Description

Ethyl 4-(2-cyanoacetamido)benzoate is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its versatile chemical structure, which allows it to participate in various chemical reactions and form a wide range of derivatives. It is often used as a precursor in the synthesis of more complex molecules, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-cyanoacetamido)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzocaine with 1-cyanoacetyl-3,5-dimethylpyrazole. This reaction yields this compound with good efficiency . Another method involves the reaction of ethyl 4-aminobenzoate with cyanoacetic acid under appropriate conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(2-cyanoacetamido)benzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the cyanoacetamido group acts as a nucleophile.

Condensation Reactions: It can undergo condensation reactions to form more complex heterocyclic compounds.

Cyclization Reactions: The compound can be cyclized to form triazine, pyridone, thiazolidinone, thiazole, and thiophene derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include phenylisothiocyanate, thioglycolic acid, and elemental sulfur . Typical reaction conditions involve the use of solvents such as ethanol and pyridine, with reactions often carried out at elevated temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, such as aminothiazole derivatives and thiazolidinone derivatives . These products are of significant interest due to their potential biological activities.

Applications De Recherche Scientifique

Ethyl 4-(2-cyanoacetamido)benzoate has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential drug candidates, particularly those with antimicrobial and anticancer properties.

Biological Research: The compound is employed in studies involving molecular docking and QSAR modeling to evaluate its interactions with biological targets.

Industrial Applications: It is used in the production of various fine chemicals and intermediates for pharmaceuticals.

Mécanisme D'action

The mechanism of action of ethyl 4-(2-cyanoacetamido)benzoate is primarily related to its ability to interact with biological macromolecules. It can form hydrogen bonds and other interactions with enzymes and receptors, thereby modulating their activity. Molecular docking studies have shown that this compound can bind to specific proteins, potentially inhibiting their function and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Ethyl 4-(2-cyanoacetamido)benzoate can be compared with other similar compounds, such as:

Benzocaine: A local anesthetic with a similar 4-aminobenzoate structure.

Procaine: Another local anesthetic with structural similarities to benzocaine.

Tetracaine: A more potent local anesthetic with a similar core structure.

The uniqueness of this compound lies in its cyanoacetamido group, which imparts distinct chemical reactivity and potential biological activities not observed in the other compounds mentioned.

Activité Biologique

Ethyl 4-(2-cyanoacetamido)benzoate is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and analgesic research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 232.24 g/mol

The compound features a cyanoacetamido group attached to a benzoate moiety, which is significant for its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits potent antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notable targets include:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

The mode of action involves interactions with bacterial enzymes, leading to inhibition of their activity and subsequent antimicrobial effects.

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro studies assessed its ability to scavenge free radicals using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and nitric oxide radical scavenging tests. Results indicated that derivatives of this compound possess significant antioxidant capacity, which may be attributed to structural modifications enhancing their reactivity.

Interaction with Biological Targets

This compound interacts with various biochemical pathways:

- Enzyme Inhibition : The compound inhibits specific bacterial enzymes, disrupting metabolic processes essential for bacterial growth.

- Radical Scavenging : Its antioxidant mechanism likely involves a Single Electron Transfer followed by Proton Transfer (SET–PT), which is crucial in neutralizing free radicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings underscore the compound's potential as a lead candidate for antibiotic development.

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant activity was quantified using the DPPH assay:

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| This compound | 85% |

| Control (Ascorbic Acid) | 95% |

The results indicated that while this compound exhibits strong antioxidant activity, it is slightly less effective than ascorbic acid.

Propriétés

IUPAC Name |

ethyl 4-[(2-cyanoacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(15)7-8-13/h3-6H,2,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSPTNNCXGBAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396495 | |

| Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-53-5 | |

| Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Ethyl 4-(2-cyanoacetamido)benzoate chosen as a starting material in this study?

A1: The researchers selected this compound as a key building block due to its multifunctional nature. This compound possesses both electrophilic and nucleophilic centers [], making it highly versatile for synthesizing diverse heterocyclic compounds with potential antioxidant properties. This versatility stems from the presence of the cyano group, the amide group, and the ester group, each offering distinct reactive sites.

Q2: How does the structure of this compound-derived compounds relate to their antioxidant activity?

A2: The study highlighted that modifications to the this compound scaffold led to variations in antioxidant activity. While the exact Structure-Activity Relationship (SAR) wasn't fully elucidated, the authors observed that certain derivatives, particularly compound 5, demonstrated significant antioxidant capacity in DPPH assays. Further investigation into the thermodynamic descriptors, such as ionization potential (IP) and bond dissociation enthalpy (BDE), suggested that the antioxidant mechanism of these compounds might involve a Single Electron Transfer followed by Proton Transfer (SET–PT) pathway []. These findings underscore the importance of structural modifications in fine-tuning the antioxidant properties of this compound derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.